Cas no 1806498-70-3 (Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate)

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate is a brominated aromatic ester with applications in organic synthesis and pharmaceutical intermediate preparation. Its key structural features include a reactive bromopropanoyl group and a methylphenylacetate moiety, making it a versatile building block for further functionalization. The compound is particularly useful in cross-coupling reactions, nucleophilic substitutions, and as a precursor for more complex molecules. Its stability under standard storage conditions and well-defined reactivity profile enhance its utility in controlled synthetic processes. The presence of both ester and ketone functionalities allows for selective modifications, facilitating its use in targeted chemical transformations. Suitable for research and industrial-scale applications requiring high-purity intermediates.
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate structure
1806498-70-3 structure
商品名:Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate
CAS番号:1806498-70-3
MF:C13H15BrO3
メガワット:299.160403490067
CID:5002805

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate 化学的及び物理的性質

名前と識別子

    • Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate
    • インチ: 1S/C13H15BrO3/c1-8-6-11(13(16)9(2)14)5-4-10(8)7-12(15)17-3/h4-6,9H,7H2,1-3H3
    • InChIKey: BENXWKQWLBVKLQ-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)C(C1C=CC(CC(=O)OC)=C(C)C=1)=O

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 290
  • トポロジー分子極性表面積: 43.4
  • 疎水性パラメータ計算基準値(XlogP): 3

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A010012596-500mg
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate
1806498-70-3 97%
500mg
806.85 USD 2021-07-05
Alichem
A010012596-250mg
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate
1806498-70-3 97%
250mg
499.20 USD 2021-07-05
Alichem
A010012596-1g
Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate
1806498-70-3 97%
1g
1,564.50 USD 2021-07-05

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate 関連文献

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetateに関する追加情報

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate (CAS No. 1806498-70-3): A Comprehensive Overview

Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate, identified by its CAS number 1806498-70-3, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound, featuring a complex molecular structure, has garnered attention due to its potential applications in various biochemical pathways and synthetic methodologies. The presence of both bromine and ester functional groups makes it a versatile intermediate in the development of more sophisticated molecules.

The molecular formula of Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate can be expressed as C13H17BrO3. This structure incorporates a phenyl ring substituted with a methyl group at the 2-position and an acetoate group at the 4-position, linked to a 2-bromopropanoyl moiety. Such a configuration suggests potential reactivity that could be exploited in organic synthesis, particularly in the formation of more complex derivatives.

In recent years, the compound has been explored for its utility in the synthesis of bioactive molecules. Specifically, the bromine atom serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl systems prevalent in many pharmaceuticals. The ester functionality, on the other hand, can undergo hydrolysis or transesterification to yield different derivatives, broadening its synthetic utility.

One of the most compelling areas of research involving Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate is its application in drug discovery. The phenyl ring is a common motif in medicinal chemistry due to its ability to interact with biological targets through hydrophobic and π-stacking interactions. By modifying the substituents on this ring, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Recent studies have highlighted the compound's role in the development of novel therapeutic agents. For instance, derivatives of this molecule have been investigated for their potential anti-inflammatory and analgesic properties. The bromine substituent allows for easy introduction of additional functional groups that can modulate biological activity. Additionally, the ester group can be converted into other functionalities, such as amides or carboxylic acids, which are frequently encountered in drug molecules.

The synthesis of Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate typically involves multi-step organic transformations starting from readily available precursors. A common synthetic route includes the bromination of an appropriate phenyl derivative followed by acylation with a 2-bromopropanoyl chloride. This approach leverages well-established reactions in organic chemistry and highlights the compound's accessibility for further derivatization.

In conclusion, Methyl 4-(2-bromopropanoyl)-2-methylphenylacetate (CAS No. 1806498-70-3) represents a valuable building block in synthetic chemistry and drug development. Its unique structural features make it amenable to diverse modifications, enabling researchers to explore new chemical spaces for therapeutic applications. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases.

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